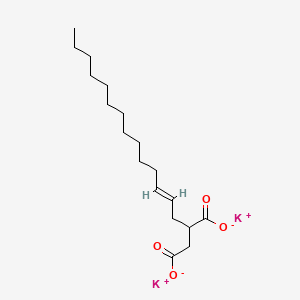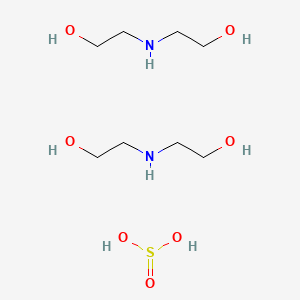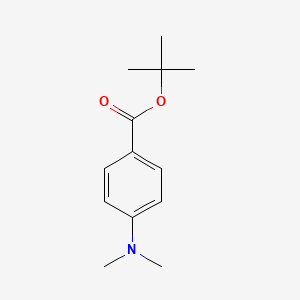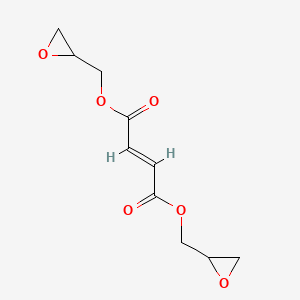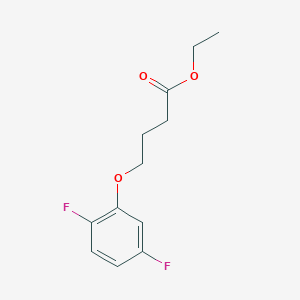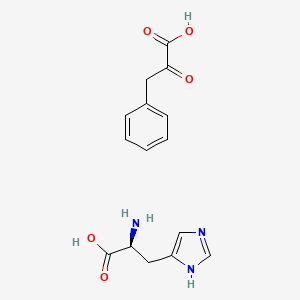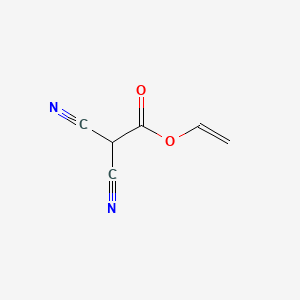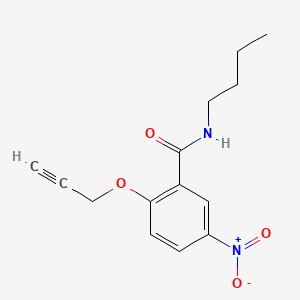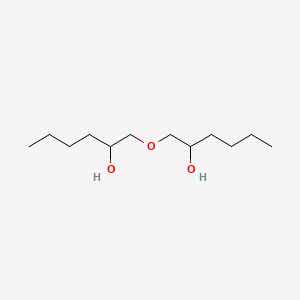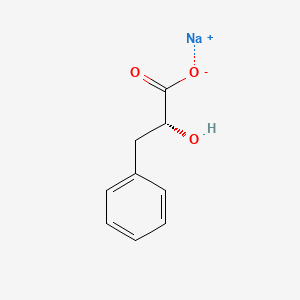
Dilutetium trimagnesium dodecanitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilutetium trimagnesium dodecanitrate is a chemical compound with the molecular formula Lu2Mg3N12O36 It is composed of lutetium, magnesium, and nitrate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dilutetium trimagnesium dodecanitrate typically involves the reaction of lutetium nitrate with magnesium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the resulting product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and advanced equipment to maintain the quality and consistency of the product. The industrial production process also includes rigorous quality control measures to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Dilutetium trimagnesium dodecanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The nitrate ions in the compound can be substituted with other anions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce higher oxidation state nitrates, while reduction reactions may yield lower oxidation state compounds .
Applications De Recherche Scientifique
Dilutetium trimagnesium dodecanitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of dilutetium trimagnesium dodecanitrate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dilutetium trimagnesium dodecanitrate include:
- Dilutetium trimagnesium hexanitrate
- Dilutetium trimagnesium octanitrate
- Dilutetium trimagnesium decanitrate
Uniqueness
This compound is unique due to its specific molecular structure and the presence of twelve nitrate ions. This unique structure imparts distinct chemical and physical properties to the compound, making it suitable for specialized applications in various scientific fields .
Propriétés
Numéro CAS |
93893-17-5 |
|---|---|
Formule moléculaire |
Lu2Mg3N12O36 |
Poids moléculaire |
1166.91 g/mol |
Nom IUPAC |
trimagnesium;lutetium(3+);dodecanitrate |
InChI |
InChI=1S/2Lu.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |
Clé InChI |
ZMZVAHFTSSDSQH-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Lu+3].[Lu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



